
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, also known as CFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been found to have potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cancer cell growth and invasion, and reducing inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various areas of scientific research. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide research, including exploring its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its potential side effects. Additionally, research is needed to develop more efficient synthesis methods for 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and to improve its solubility in water for use in various experiments.
Conclusion
In conclusion, 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various areas of scientific research, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments, but its limitations include its limited solubility in water. Further research is needed to fully understand the potential of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide and its applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-chloro-2-formylphenol and 4-methylaniline in the presence of acetic anhydride and triethylamine. This method has been optimized to yield high purity and yield of 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide, which is essential for its use in scientific research.
Propiedades
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRTZGWAQDQECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

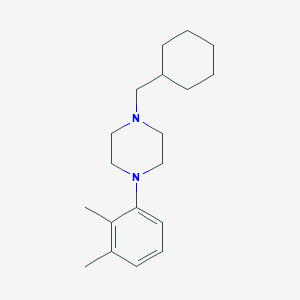
![2-({3-[(acetyloxy)imino]-1-azabicyclo[2.2.2]oct-2-ylidene}methyl)phenyl acetate hydrochloride](/img/structure/B5785795.png)
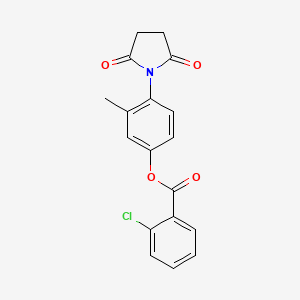
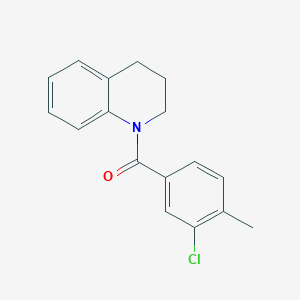
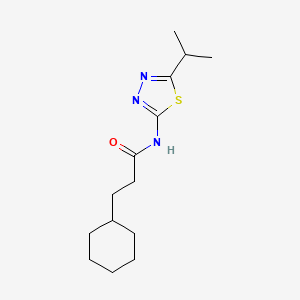
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)
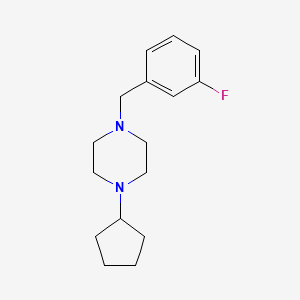
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)